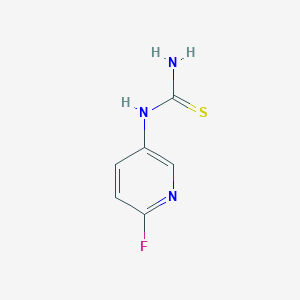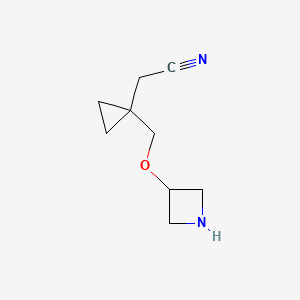
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is a compound that features a unique structure combining an azetidine ring, a cyclopropyl group, and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the azetidine ring or cyclopropyl group.
科学的研究の応用
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant effects on various biological processes .
類似化合物との比較
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound shares the azetidine ring and acetonitrile moiety but has an ethylsulfonyl group instead of a cyclopropyl group.
Methyl 2-(azetidin-3-ylidene)acetate: Another compound with an azetidine ring, used in similar synthetic applications.
Uniqueness
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is unique due to the combination of the azetidine ring with a cyclopropyl group and an acetonitrile moiety. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-[1-(azetidin-3-yloxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C9H14N2O/c10-4-3-9(1-2-9)7-12-8-5-11-6-8/h8,11H,1-3,5-7H2 |
InChIキー |
FXKSBQGTRITXPF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC#N)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
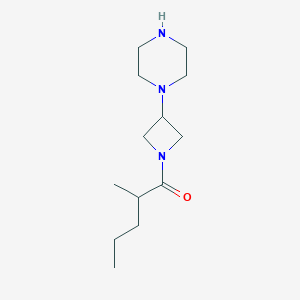
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)

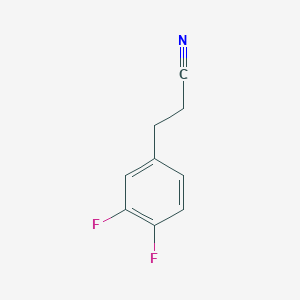
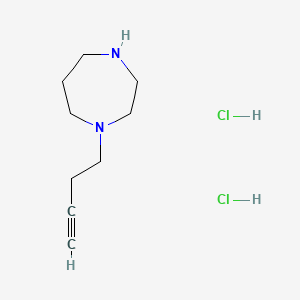
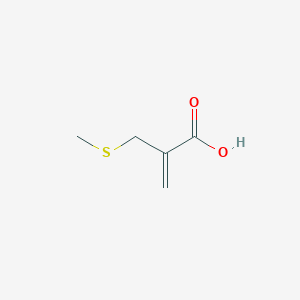
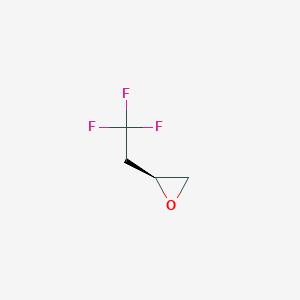
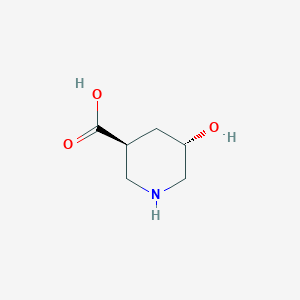

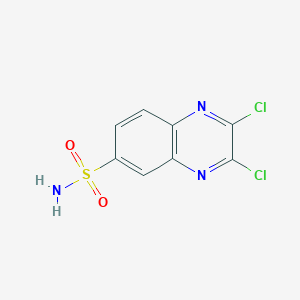

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
